![molecular formula C12H21IO B13076678 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, an iodomethyl group, and two methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the iodoetherification of a precursor compound using N-iodosuccinimide (NIS) in acetonitrile . This reaction introduces the iodomethyl group into the bicyclic framework. Further steps may involve the epimerization of the exo-alcohol to its endo-epimer through oxidation and subsequent reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions to modify its functional groups.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to different linear or cyclic products.
Common reagents used in these reactions include N-iodosuccinimide for iodination, Jones’ reagent for oxidation, and sodium borohydride for reduction .
Scientific Research Applications
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery and development, especially in fragment-based drug design.
Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or modulating specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane include other bicyclo[2.2.1]heptane derivatives such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
2,7-Diazabicyclo[2.2.1]heptane: Utilized in asymmetric synthesis and organocatalysis.
Cantharidin and Analogues: These compounds have biological activity and are used in medicinal chemistry.
The uniqueness of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[22
Properties
Molecular Formula |
C12H21IO |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
2-ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21IO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
UVCBWLLZHQLAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2CCC(C2)C1(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



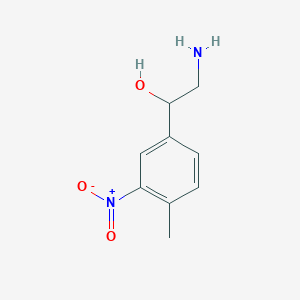


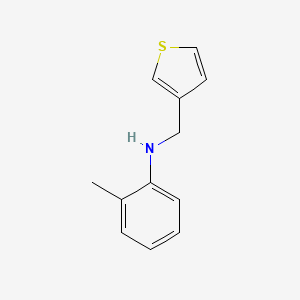

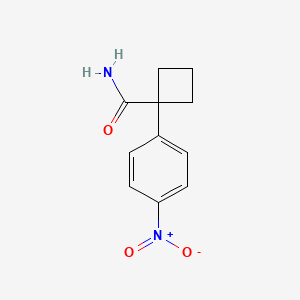
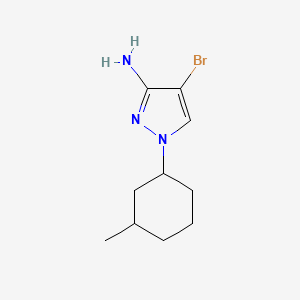
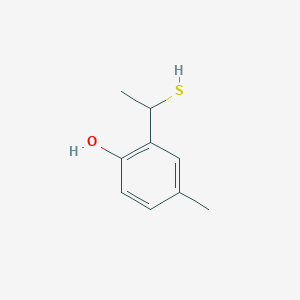

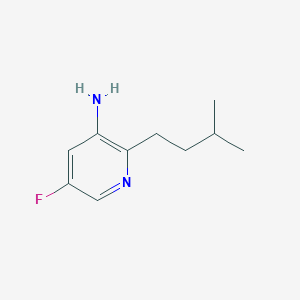

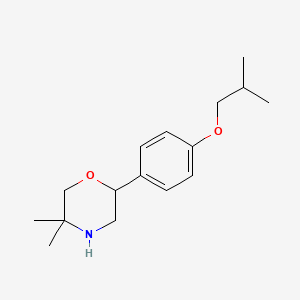
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
